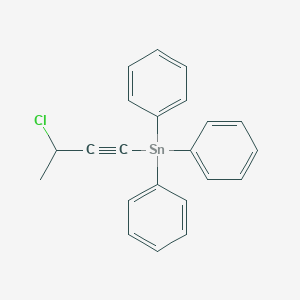
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of a tin atom bonded to organic groups. The compound is known for its unique structure, which includes a chlorinated butynyl group attached to a triphenylstannane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobut-1-yn-1-yl)(triphenyl)stannane typically involves the reaction of triphenylstannane with a chlorinated butynyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is carefully monitored to control the reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions with other organometallic compounds to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted stannanes, while oxidation reactions may produce stannic oxides.
Scientific Research Applications
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Chlorobut-1-yn-1-yl)(triphenyl)stannane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorobut-1-yn-1-yl)(triphenyl)germane: Similar in structure but contains a germanium atom instead of tin.
(3-Chlorobut-1-yn-1-yl)(triphenyl)silane: Contains a silicon atom instead of tin.
(3-Chlorobut-1-yn-1-yl)(triphenyl)lead: Contains a lead atom instead of tin.
Uniqueness
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane is unique due to its specific reactivity and the presence of the tin atom, which imparts distinct chemical properties
Properties
CAS No. |
92752-98-2 |
|---|---|
Molecular Formula |
C22H19ClSn |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-chlorobut-1-ynyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C4H4Cl.Sn/c3*1-2-4-6-5-3-1;1-3-4(2)5;/h3*1-5H;4H,2H3; |
InChI Key |
MUBMZMFDALHZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


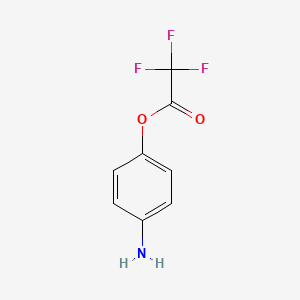
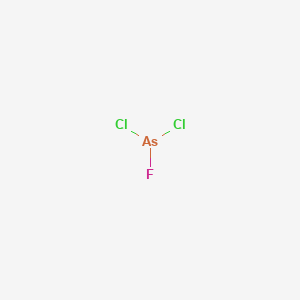
![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
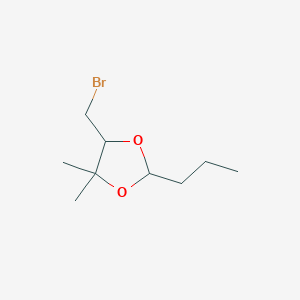
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
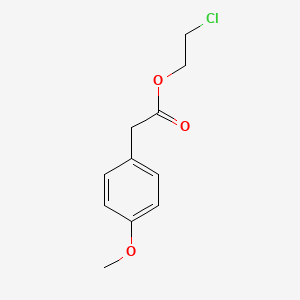
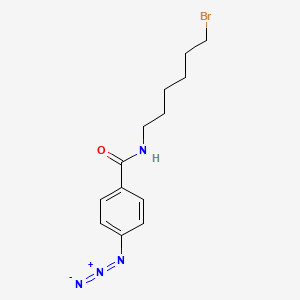
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
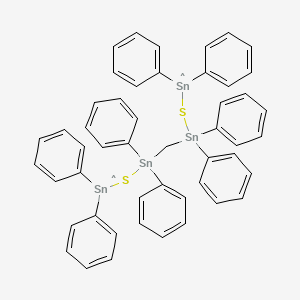
![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)
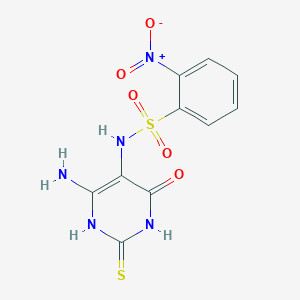
![Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14370719.png)
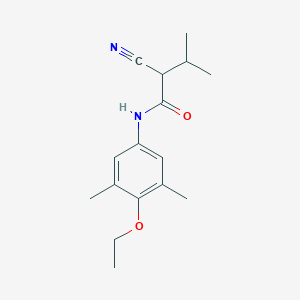
![(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol](/img/structure/B14370729.png)
